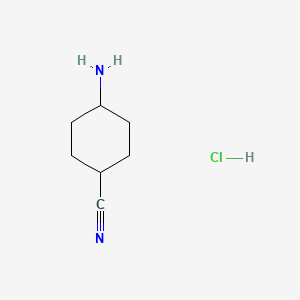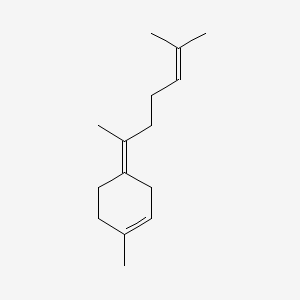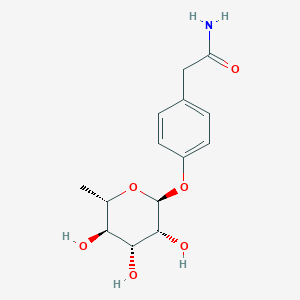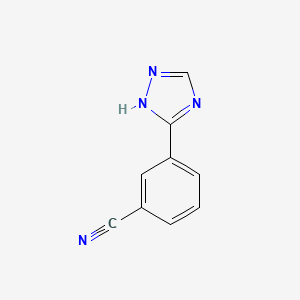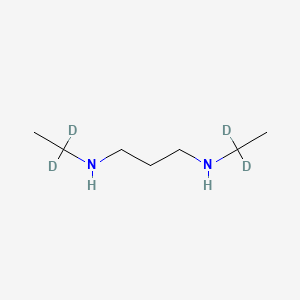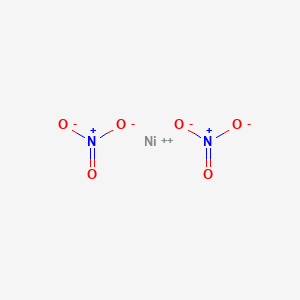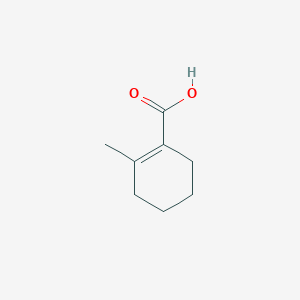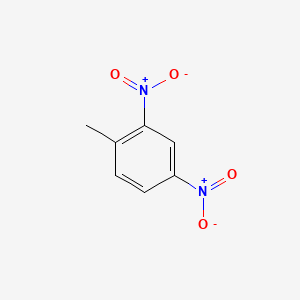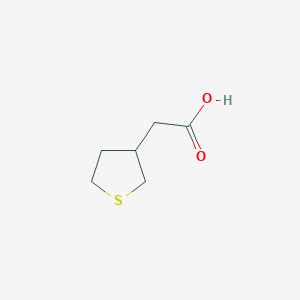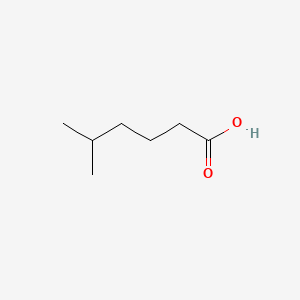
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine is a complex phospholipid molecule. It consists of a glycerol backbone esterified with octadecanoyl and (9Z,12Z)-octadecadienoyl fatty acid chains at the first and second positions, respectively, and a phosphoserine group at the third position. This compound is a type of phosphatidylserine, which plays a crucial role in cellular membranes, particularly in the inner leaflet of the plasma membrane.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine typically involves the following steps:
Glycerol Backbone Preparation: The glycerol backbone is first protected at the hydroxyl groups to prevent unwanted reactions.
Esterification: The protected glycerol is then esterified with octadecanoyl chloride and (9Z,12Z)-octadecadienoyl chloride in the presence of a base such as pyridine or triethylamine.
Deprotection: The protecting groups are removed to yield the free hydroxyl groups.
Phosphorylation: The free hydroxyl group at the third position is phosphorylated using phosphorus oxychloride (POCl3) or a similar reagent.
Serine Coupling: Finally, the phosphoric acid derivative is coupled with serine in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound may involve enzymatic methods to ensure high specificity and yield. Enzymes such as phospholipase D can be used to catalyze the transphosphatidylation reaction, transferring the phosphatidyl group to serine.
Analyse Chemischer Reaktionen
Types of Reactions
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine can undergo various chemical reactions, including:
Oxidation: The unsaturated fatty acid chain can be oxidized to form hydroperoxides and other oxidative products.
Hydrolysis: The ester bonds can be hydrolyzed by acids, bases, or enzymes like phospholipases, leading to the release of fatty acids and glycerophosphoserine.
Substitution: The phosphoserine group can participate in substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or ozone (O3) under mild conditions.
Hydrolysis: Acidic or basic conditions, or enzymatic hydrolysis using phospholipases.
Substitution: Nucleophiles like amines or thiols in the presence of coupling agents.
Major Products
Oxidation: Hydroperoxides, aldehydes, and ketones.
Hydrolysis: Free fatty acids, glycerophosphoserine.
Substitution: Various substituted phosphoserine derivatives.
Wissenschaftliche Forschungsanwendungen
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phospholipids in membranes.
Biology: Investigated for its role in cell signaling and membrane dynamics.
Medicine: Explored for its potential in treating neurodegenerative diseases due to its involvement in neuronal membrane composition.
Industry: Utilized in the formulation of liposomes for drug delivery systems.
Wirkmechanismus
The mechanism of action of 1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine involves its integration into cellular membranes, where it influences membrane fluidity and curvature. It can interact with proteins and other lipids, affecting signaling pathways and membrane-associated processes. The phosphoserine headgroup can bind to specific proteins, modulating their activity and localization.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-stearoyl-2-linoleoyl-sn-glycero-3-phosphoserine
- 1-palmitoyl-2-linoleoyl-sn-glycero-3-phosphoserine
- 1-oleoyl-2-linoleoyl-sn-glycero-3-phosphoserine
Uniqueness
1-octadecanoyl-2-(9Z,12Z-octadecadienoyl)-sn-glycero-3-phosphoserine is unique due to its specific fatty acid composition, which imparts distinct physical and chemical properties. The presence of both saturated and polyunsaturated fatty acid chains influences its behavior in membranes, making it particularly interesting for studies on membrane dynamics and function.
Eigenschaften
CAS-Nummer |
132014-81-4 |
|---|---|
Molekularformel |
C42H78NO10P |
Molekulargewicht |
788.0 g/mol |
IUPAC-Name |
(2S)-2-amino-3-[hydroxy-[(2R)-2-[(9Z,12Z)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropoxy]phosphoryl]oxypropanoic acid |
InChI |
InChI=1S/C42H78NO10P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-40(44)50-35-38(36-51-54(48,49)52-37-39(43)42(46)47)53-41(45)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h12,14,18,20,38-39H,3-11,13,15-17,19,21-37,43H2,1-2H3,(H,46,47)(H,48,49)/b14-12-,20-18-/t38-,39+/m1/s1 |
InChI-Schlüssel |
AGTPCXBHIGMTEU-NREGDSCDSA-N |
Isomerische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OC[C@H](COP(=O)(O)OC[C@@H](C(=O)O)N)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCC(C(=O)O)N)OC(=O)CCCCCCCC=CCC=CCCCCC |
Physikalische Beschreibung |
Solid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


